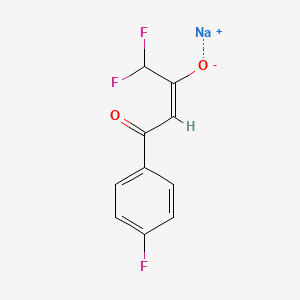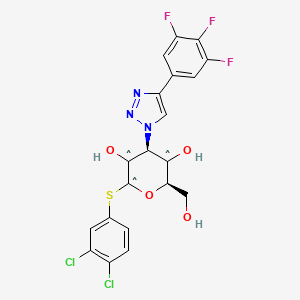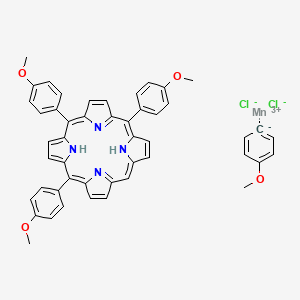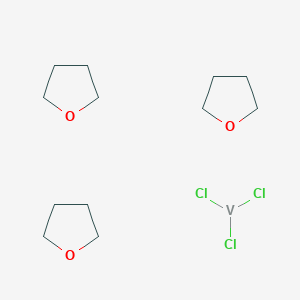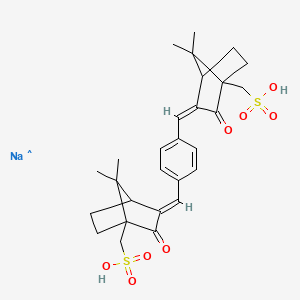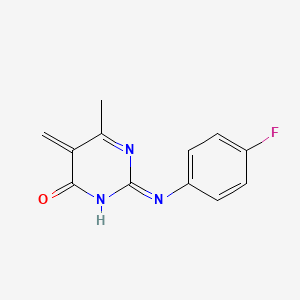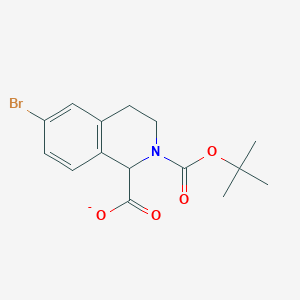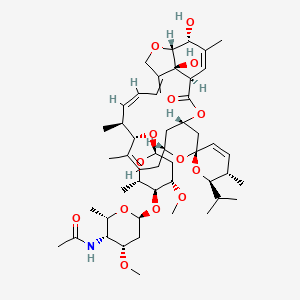
EprinomectinB1b
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eprinomectin B1b is a semi-synthetic analogue of avermectin B1b, belonging to the family of avermectins. These compounds are known for their potent antiparasitic properties and are widely used in veterinary medicine. Eprinomectin B1b is a minor component of commercial eprinomectin products, which are used as endectocides for livestock .
準備方法
Synthetic Routes and Reaction Conditions: Eprinomectin B1b is prepared by the oxidation of the 4-hydroxy moiety of avermectin B1b, followed by reductive amination and acetylation . The synthetic route involves several steps:
Oxidation: The 4-hydroxy group of avermectin B1b is oxidized.
Reductive Amination: The oxidized product undergoes reductive amination.
Acetylation: The final step involves acetylation to produce Eprinomectin B1b.
Industrial Production Methods: Industrial production of Eprinomectin B1b involves large-scale synthesis using the above-mentioned steps. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as an antiparasitic agent .
化学反応の分析
Types of Reactions: Eprinomectin B1b undergoes various chemical reactions, including:
Oxidation: The initial step in its synthesis.
Reductive Amination: A key step in forming the final compound.
Acetylation: The final step in the synthesis process.
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial oxidation step.
Reductive Amination Reagents: Employed in the second step.
Acetylating Agents: Used in the final step to complete the synthesis.
Major Products Formed: The major product formed from these reactions is Eprinomectin B1b, with minor by-products depending on the reaction conditions and reagents used .
科学的研究の応用
Eprinomectin B1b has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactions of avermectins.
Biology: Investigated for its effects on various biological systems, including its antiparasitic properties.
作用機序
Eprinomectin B1b exerts its effects by binding to glutamate-gated chloride channels in nerve cells of parasites, leading to an influx of chloride ions and subsequent paralysis and death of the parasite . Additionally, it has been shown to induce apoptosis and autophagy in cancer cells by increasing reactive oxygen species and endoplasmic reticulum stress .
類似化合物との比較
Ivermectin: Another member of the avermectin family, widely used as an antiparasitic agent.
Doramectin: Similar in structure and function to Eprinomectin B1b, used in veterinary medicine.
Abamectin: Another avermectin compound with similar antiparasitic properties.
Uniqueness of Eprinomectin B1b: Eprinomectin B1b is unique due to its specific modifications, which enhance its antiparasitic efficacy and reduce its toxicity compared to other avermectins . Its ability to target β-catenin signaling in cancer cells also sets it apart from other compounds in its class .
特性
分子式 |
C49H73NO14 |
|---|---|
分子量 |
900.1 g/mol |
IUPAC名 |
N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C49H73NO14/c1-25(2)43-28(5)17-18-48(64-43)23-35-20-34(63-48)16-15-27(4)44(26(3)13-12-14-33-24-57-46-42(52)29(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-11)45(31(8)59-40)62-39-21-37(55-10)41(30(7)58-39)50-32(9)51/h12-15,17-19,25-26,28,30-31,34-46,52,54H,16,20-24H2,1-11H3,(H,50,51)/b13-12-,27-15-,33-14?/t26-,28-,30-,31-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44-,45-,46+,48+,49+/m0/s1 |
InChIキー |
WPNHOHPRXXCPRA-NJDAYOCJSA-N |
異性体SMILES |
C[C@H]1/C=C\C=C2CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)NC(=O)C)OC)OC)/C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O |
正規SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyimino-1,3-diazinan-2-one](/img/structure/B12348955.png)
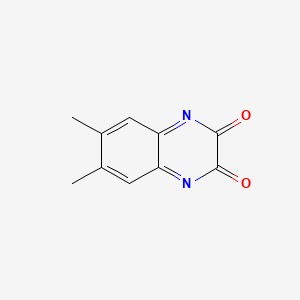
![2-methylsulfanyl-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12348964.png)
![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12348965.png)
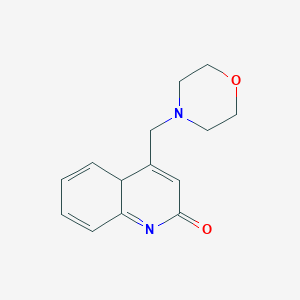
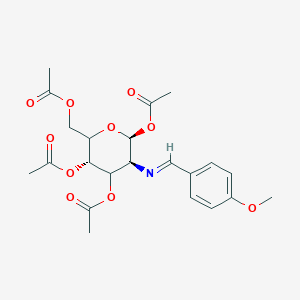
![[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348988.png)
